(+)-18-Deoxystemarin

Description

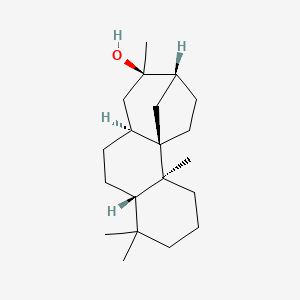

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H34O |

|---|---|

Poids moléculaire |

290.5 g/mol |

Nom IUPAC |

(1R,2S,7S,10S,12R,13R)-2,6,6,12-tetramethyltetracyclo[11.2.1.01,10.02,7]hexadecan-12-ol |

InChI |

InChI=1S/C20H34O/c1-17(2)9-5-10-18(3)16(17)7-6-15-12-19(4,21)14-8-11-20(15,18)13-14/h14-16,21H,5-13H2,1-4H3/t14-,15+,16+,18+,19-,20-/m1/s1 |

Clé InChI |

DSUFWIOBSVRMDQ-ZHAUUAPESA-N |

SMILES isomérique |

C[C@]12CCCC([C@@H]1CC[C@@H]3[C@]24CC[C@H](C4)[C@](C3)(C)O)(C)C |

SMILES canonique |

CC1(CCCC2(C1CCC3C24CCC(C4)C(C3)(C)O)C)C |

Synonymes |

(+)-18-deoxystemarin |

Origine du produit |

United States |

Isolation and Structural Elucidation Methodologies of Stemarane Diterpenoids

Advanced Techniques for the Isolation of Stemarane-Type Diterpenoids

The isolation of stemarane-type diterpenoids, including (+)-18-Deoxystemarin, from their natural sources is a meticulous process that relies on a combination of classical and advanced chromatographic techniques. These compounds are often present in complex mixtures within plant extracts, necessitating sophisticated separation methods to obtain pure samples.

Initially, the plant material, such as the aerial parts of Stemodia maritima or various species of the Calceolaria genus, undergoes extraction, typically using organic solvents like methanol (B129727) or ethanol. nih.gov This crude extract is then subjected to a series of chromatographic separations. A common initial step involves partitioning the extract between different solvents of varying polarities to achieve a preliminary fractionation.

Further purification is achieved through various forms of column chromatography. Traditional silica (B1680970) gel chromatography is often employed, followed by more advanced techniques for finer separation. These can include:

High-Performance Liquid Chromatography (HPLC): This technique, particularly in its preparative form, is instrumental in the final purification stages. Reverse-phase HPLC, using columns such as C18, is frequently utilized to separate closely related diterpenoids based on subtle differences in their polarity.

Flash Chromatography: This method provides a faster and more efficient separation compared to traditional gravity-fed column chromatography, making it a valuable tool in the initial stages of purification.

Thin-Layer Chromatography (TLC): While primarily an analytical tool for monitoring the progress of separation, preparative TLC can be used for the isolation of small quantities of compounds.

The isolation of this compound and its congeners often involves a multi-step chromatographic sequence, carefully optimized to resolve the complex mixture of diterpenoids present in the source organism. mdpi.com

Spectroscopic Methodologies for the Structural Assignment of Stemarane Diterpenoids

The definitive identification of a stemarane diterpenoid like this compound hinges on the comprehensive analysis of its spectroscopic data. A combination of techniques is employed to piece together the molecule's intricate three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial.

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms present. mdpi.com Complete ¹H and ¹³C NMR assignments for several stemodane and stemarane diterpenoids were reported as early as 1988. mdpi.com

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity between protons and carbons, ultimately defining the carbon skeleton and the placement of functional groups.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of the compound, allowing for the determination of its molecular formula. mdpi.com Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the compound's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH) or carbonyl (C=O) groups, based on their characteristic absorption frequencies. nih.gov

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides an unambiguous determination of the molecule's three-dimensional structure and absolute stereochemistry. nih.govmdpi.com For instance, the structure of the parent compound, (+)-stemarin, was confirmed through X-ray analysis of its tosylate derivative. mdpi.comresearchgate.net

The structural assignment of this compound and other stemarane diterpenoids is a puzzle solved by integrating the data from these powerful spectroscopic methods. mdpi.com

Strategies for Dereplication in Stemarane Natural Product Research

In natural product research, it is common to re-isolate known compounds. Dereplication is the process of rapidly identifying these known substances in a crude extract or fraction at an early stage, thereby avoiding the time-consuming and resource-intensive process of full isolation and structural elucidation. researchgate.net This allows researchers to focus their efforts on the discovery of novel compounds.

Modern dereplication strategies heavily rely on hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS-based Dereplication: By coupling the separation power of HPLC with the sensitive detection and mass information provided by MS, researchers can quickly generate a chemical profile of an extract. The retention time and mass-to-charge ratio (m/z) of each component are compared against comprehensive databases of known natural products. nih.gov

Database Searching: Databases such as AntiMarin, MarinLit, and the Dictionary of Natural Products are invaluable resources for dereplication. nih.govresearchgate.net These databases contain a vast collection of chemical structures, spectroscopic data, and source information for known compounds.

Metabolomic Approaches: The field of metabolomics, which aims to comprehensively analyze the small molecules (metabolome) within a biological sample, has further advanced dereplication. nih.gov By comparing the metabolomic profiles of different extracts, researchers can identify unique compounds that warrant further investigation. Software tools like MZmine and SIEVE are used for differential analysis of complex datasets. nih.gov

Advanced Chemical Synthesis of + 18 Deoxystemarin and Its Analogs

Historical Overview of Total Synthetic Approaches to Stemarane Diterpenoids

The journey towards the total synthesis of stemarane diterpenoids began in 1980 with the first synthesis of a racemic form of a stemarane diterpene by Kelly and co-workers. researchgate.netacs.org A key strategy in early approaches involved the photoaddition of allene (B1206475) to an α,β-unsaturated carbonyl intermediate. mdpi.com This was followed by the elaboration of the resulting photoadduct into a 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-one, which then underwent rearrangement to form the characteristic bicyclo[3.2.1]octane system of the stemarane core. mdpi.com

However, a significant hurdle in these initial syntheses was the lack of diastereoselectivity, particularly in the formation of the bicyclo[2.2.2]octane system. researchgate.netmdpi.com This challenge spurred further research into developing more controlled and efficient synthetic routes. Over the years, various methodologies have been explored to address this, including the use of chiral templates and the development of novel skeletal rearrangement strategies. mdpi.commdpi.com These efforts have not only led to the successful synthesis of several stemarane diterpenoids but have also contributed significantly to the broader field of organic synthesis.

Diastereoselective Synthesis of (+)-18-Deoxystemarin

The quest for a diastereoselective synthesis of this compound has led to the development of several innovative strategies. These approaches have been crucial in overcoming the stereochemical challenges inherent in the construction of its complex tetracyclic framework.

Chiral Template Approaches Utilizing (+)-Podocarpic Acid

A significant breakthrough in the diastereoselective synthesis of stemarane diterpenoids came from the use of (+)-podocarpic acid as a chiral starting material. mdpi.comresearchgate.net This readily available natural product provides a predefined stereochemical scaffold, which has been instrumental in controlling the stereochemistry of subsequent reactions. mdpi.comnih.gov The conversion of (+)-podocarpic acid into key intermediates has been extensively studied, leading to the successful synthesis of (+)-stemar-13-ene and this compound. mdpi.comresearchgate.netnih.gov This approach effectively leverages the inherent chirality of the starting material to guide the formation of the desired stereoisomer. mdpi.com

Strategies Involving Allene Photoaddition to Podocarpenones

The photoaddition of allene to podocarpenone derivatives has been a cornerstone in the synthesis of the stemarane skeleton. mdpi.comresearchgate.net This photochemical reaction allows for the construction of the bicyclo[2.2.2]octane ring system, a key structural motif in the pathway to stemaranes. mdpi.com The stereochemistry of the allene addition can be influenced by the Wiesner empirical rule, which has been used to predict the stereochemical outcome of such reactions. mdpi.com Subsequent transformations of the resulting photoadduct, including oxidative cleavage and reduction, lead to the formation of crucial intermediates for the synthesis of this compound. mdpi.com

Approaches Utilizing Bicyclo[2.2.2]octane Intermediates

The formation and subsequent rearrangement of bicyclo[2.2.2]octane intermediates are central to many synthetic routes towards this compound. researchgate.netacs.orgnih.govresearchgate.netacs.org These intermediates serve as a linchpin, connecting the earlier stages of the synthesis to the final tetracyclic core. mdpi.com The key step often involves an intramolecular aldol (B89426) reaction to construct the bicyclo[2.2.2]octane system. mdpi.com However, early methods suffered from poor diastereoselectivity. researchgate.net More recent "fourth generation" methods have addressed this by developing highly diastereoselective routes to key 6-hydroxy-1-methylbicyclo[2.2.2]octane intermediates, which are then rearranged to the desired bicyclo[3.2.1]octane framework. acs.orgmdpi.comnih.gov

Regio- and Diastereoselective Skeletal Rearrangement Strategies

A pivotal transformation in the synthesis of this compound is the regio- and diastereoselective skeletal rearrangement of a 6-hydroxy-1-methylbicyclo[2.2.2]octan-2-one derivative to a 4-methylbicyclo[3.2.1]oct-3-en-6-one. mdpi.comnih.gov This rearrangement constructs the characteristic C/D ring system of the stemarane diterpenoids. mdpi.com The presence of a methyl group on the bridgehead carbon of the bicyclo[2.2.2]octane intermediate is crucial, as it stabilizes the positive charge formed during the rearrangement, ensuring a quantitative and clean transformation. mdpi.com This strategic rearrangement has been successfully employed in the total synthesis of both (+)-stemar-13-ene and this compound. mdpi.comnih.gov

Divergent Ring-Formation Strategies in Stemarane Synthesis

Divergent synthesis provides an efficient pathway to a variety of structurally related natural products from a common intermediate. In the context of stemarane diterpenoids, a notable strategy commences with the readily available chiral building block, (+)-sclareolide. This approach hinges on the creation of a versatile tricyclic diol intermediate, which can then be channeled into different cyclization pathways to yield distinct tetracyclic skeletons, including the stemarane framework. chinesechemsoc.orgchinesechemsoc.org

The synthesis begins with the conversion of (+)-sclareolide into a bicyclic enone. A subsequent Diels-Alder reaction with isoprene (B109036) constructs a spirotricyclic enone. chinesechemsoc.org Dihydroxylation of this enone furnishes the crucial common diol intermediate. chinesechemsoc.org From this pivotal juncture, divergent pathways are employed. For the synthesis of the stemarane skeleton, the diol is subjected to a sequence of reactions that includes an intramolecular aldol condensation, which forges the characteristic bridged bicyclo[3.2.1]octane C/D ring system of the stemarane core. chinesechemsoc.org This strategy's elegance lies in its ability to generate multiple complex scaffolds from a single, easily accessible precursor, showcasing the power of divergent thinking in natural product synthesis.

Another established strategy for constructing the stemarane ring system involves a skeletal rearrangement. mdpi.com This approach utilizes a 6-hydroxy-1-methyl-bicyclo[2.2.2]octan-2-one intermediate which, under acidic conditions, rearranges to a 4-methylbicyclo[3.2.1]oct-3-en-6-one. mdpi.com This rearrangement is a key step in forming the core structure of stemarane diterpenoids. mdpi.com

| Starting Material | Key Intermediate | Ring-Formation Strategy | Resulting Skeleton |

| (+)-Sclareolide | Tricyclic diol | Intramolecular aldol condensation | Stemarane |

| Bicyclic enone | 6-Hydroxy-1-methyl-bicyclo[2.2.2]octan-2-one | Skeletal rearrangement | Stemarane |

Late-Stage C-H Functionalization in Stemarane Diterpenoid Synthesis

Late-stage C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct introduction of functional groups into complex molecules at a late stage, thereby avoiding lengthy de novo syntheses. nih.govmpg.de This strategy is particularly valuable for creating analogs of natural products for structure-activity relationship studies. In the synthesis of stemarane diterpenoids, late-stage C-H functionalization has been employed to introduce oxygenation at specific positions of the tetracyclic core. chinesechemsoc.orgchinesechemsoc.org

Following the construction of the tetracyclic ketone intermediate via the divergent strategy from (+)-sclareolide, further functionalization can be achieved. chinesechemsoc.orgchinesechemsoc.org For instance, the introduction of an oxo group at the C2 position can be accomplished through a radical xanthylation–oxygenation process. chinesechemsoc.org This involves the regioselective installation of a xanthate group at the C2 position, which is then converted to the corresponding ketone. chinesechemsoc.orgresearchgate.net While this specific oxidation is geared towards the synthesis of other stemarane analogs, the tetracyclic ketone itself is a direct precursor to this compound. The final step in the synthesis of this compound is a nucleophilic addition of a methyl group to the C13 ketone of this tetracyclic intermediate. chinesechemsoc.orgresearchgate.net This addition proceeds with high diastereoselectivity to afford the target natural product. chinesechemsoc.org

| Substrate | Reagents | Functionalization Type | Product |

| Tetracyclic ketone | 1. N-Xanthylamide, blue LEDs; 2. Oxidation | Radical xanthylation-oxygenation | C2-Oxo-stemarane derivative |

| Tetracyclic ketone | MeLi | Nucleophilic addition | This compound |

Expeditious Preparations of Key Intermediates for this compound Synthesis

The synthesis of the 6-exo-hydroxybicyclo[2.2.2]octan-2-one ethylene (B1197577) dithioacetal has been a subject of considerable investigation. mdpi.comresearchgate.net One approach begins with (+)-podocarpic acid. mdpi.comnih.gov A key challenge in this route is the stereoselective formation of the exo-hydroxy group. An expeditious method involves the equilibration of an endo-rich mixture of the corresponding 6-hydroxybicyclo[2.2.2]octan-2-one ethylene dithioacetals under acidic conditions (e.g., using TsOH in benzene). researchgate.netmdpi.comnih.gov This equilibration favors the formation of the desired exo isomer, which can then be isolated. mdpi.comnih.gov The ethylene dithioacetal serves as a protected form of the ketone, which is crucial for subsequent transformations. mdpi.com

The tricyclic diol, the cornerstone of the divergent synthesis described in section 3.4, is prepared in a multi-step sequence from (+)-sclareolide. chinesechemsoc.org This process involves oxidative cleavage of the side chain of sclareolide, followed by a series of transformations to construct the bicyclic enone precursor for the Diels-Alder reaction. The subsequent dihydroxylation of the Diels-Alder adduct provides the key tricyclic diol in a stereocontrolled manner. chinesechemsoc.org The availability of these intermediates through efficient and scalable routes is paramount to the successful total synthesis of this compound and its analogs.

| Key Intermediate | Starting Material | Key Synthetic Steps |

| 6-exo-Hydroxybicyclo[2.2.2]octan-2-one ethylene dithioacetal | (+)-Podocarpic acid | Formation of bicyclo[2.2.2]octanone system, thioacetalization, acidic equilibration |

| Tricyclic diol | (+)-Sclareolide | Oxidative cleavage, formation of bicyclic enone, Diels-Alder reaction, dihydroxylation |

Biogenetic and Biosynthetic Pathways of Stemarane Diterpenoids

Hypothesized Biogenetic Pathways for Stemarane and Stemodane Skeletons

The biogenesis of stemarane and the structurally related stemodane diterpenoids is believed to originate from the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). nih.govchinesechemsoc.org A proposed pathway outlines a series of cyclizations and rearrangements that lead to the formation of these unique tetracyclic skeletons. nih.govmdpi.comresearchgate.net

The process begins with the cyclization of GGPP to syn-copalyl diphosphate (syn-CPP), a bicyclic intermediate. mdpi.comuniroma1.it This step is crucial as the stereochemistry of the copalyl diphosphate intermediate often dictates the final skeletal structure. chinesechemsoc.orgchinesechemsoc.org The proposed biogenesis suggests that the initial cyclization of syn-CPP leads to an isopimarenyl carbonium ion intermediate. mdpi.com This is followed by a significant 1,2-hydride shift from C(9) to C(8). mdpi.comrsc.org

The resulting C(9) carbocation then undergoes cyclization to form a bicyclo[2.2.2]octane carbonium ion intermediate. nih.govmdpi.com This intermediate is a critical branch point. From here, the pathway can diverge to form either the stemodane or the stemarane skeleton through bond migrations. nih.govmdpi.com

Stemodane Skeleton: Migration of the C(13)–C(14) bond leads to the stemodanyl carbonium ion. Deprotonation or hydration of this cation yields various stemodane diterpenoids. mdpi.com

Stemarane Skeleton: Alternatively, migration of the C(13)–C(15) bond in the bicyclo[2.2.2]octane intermediate forms the stemaranyl carbonium ion. nih.govmdpi.com Subsequent deprotonation of this cation can yield (+)-stemar-13-ene, while hydration can lead to (+)-18-deoxystemarin. nih.govmdpi.com

This shared pathway explains the co-isolation of both stemodane and stemarane diterpenoids from natural sources like Stemodia maritima. nih.gov

Table 1: Key Cationic Intermediates in the Hypothesized Biogenesis of Stemarane and Stemodane Skeletons

| Intermediate Name | Description | Precursor | Subsequent Product(s) |

| syn-Copalyl Diphosphate (syn-CPP) | Bicyclic diphosphate intermediate | Geranylgeranyl Diphosphate (GGPP) | Isopimarenyl carbonium ion |

| Isopimarenyl carbonium ion | Tricyclic carbocation | syn-CPP | Bicyclo[2.2.2]octane carbonium ion (after hydride shift) |

| Bicyclo[2.2.2]octane carbonium ion | Tetracyclic carbocation; key branch point | Isopimarenyl carbonium ion | Stemodanyl or Stemaranyl carbonium ion |

| Stemaranyl carbonium ion | Tetracyclic carbocation with stemarane skeleton | Bicyclo[2.2.2]octane carbonium ion | (+)-Stemar-13-ene, this compound |

| Stemodanyl carbonium ion | Tetracyclic carbocation with stemodane skeleton | Bicyclo[2.2.2]octane carbonium ion | (+)-Stemod-12-ene, (+)-2-Deoxystemodin |

Enzymatic Transformations in Stemarane Biosynthesis

While the complete enzymatic cascade for this compound has not been elucidated in all organisms, studies in rice (Oryza sativa) have identified key enzymes involved in the formation of the stemarane backbone. nih.govmdpi.com Diterpene biosynthesis is generally initiated by a pair of terpene synthases (TPSs), often referred to as class II and class I diterpene cyclases. nih.gov

The biosynthesis of labdane-related diterpenoids like stemaranes begins with a class II diterpene cyclase that converts the linear precursor GGPP into a bicyclic diphosphate intermediate. nih.goviastate.edu In rice, the enzyme responsible for producing the precursor to the stemarane skeleton is syn-copalyl diphosphate synthase 4 (OsCPS4). nih.govmdpi.com This enzyme catalyzes the cyclization of GGPP to syn-CPP. nih.govnih.govmdpi.com

Following the formation of syn-CPP, a class I diterpene synthase acts on this intermediate to create the final tetracyclic hydrocarbon skeleton through further cyclization and rearrangement. nih.govnih.gov In rice, this function is performed by OsKSL8 (also known as OsDTC2 or 13-stemarene synthase), which converts syn-CPP into (+)-13-stemarene. researchgate.net Subsequent oxidative modifications by other enzymes, such as cytochrome P450 monooxygenases, would then be required to produce more functionalized stemarane diterpenoids like (+)-oryzalexin S. nih.govresearchgate.netmdpi.com It is hypothesized that a similar enzymatic process, likely involving hydration, leads from the stemaranyl cation to this compound. nih.govmdpi.com

Table 2: Identified Enzymes in Stemarane Biosynthesis in Oryza sativa

| Enzyme | Abbreviation | Class | Function | Substrate | Product |

| syn-Copalyl Diphosphate Synthase 4 | OsCPS4 | Class II Diterpene Synthase | Catalyzes the initial bicyclization. | (E,E,E)-Geranylgeranyl Diphosphate (GGPP) | syn-Copalyl Diphosphate (syn-CPP) |

| ent-Kaurene Synthase-Like 8 | OsKSL8 (OsDTC2) | Class I Diterpene Synthase | Catalyzes the second cyclization and rearrangement. | syn-Copalyl Diphosphate (syn-CPP) | (+)-13-Stemarene |

Relationship to Other Labdane-Related Diterpenoids

Stemarane diterpenoids, including this compound, belong to the large and structurally diverse superfamily of labdane-related diterpenoids (LRDs). chinesechemsoc.orgchinesechemsoc.orgnih.gov This group encompasses over 7,000 known natural products, all sharing a biosynthetic origin that traces back to GGPP. chinesechemsoc.orgchinesechemsoc.org The defining characteristic of LRD biosynthesis is the initial cyclization of GGPP into a labdadienyl/copalyl diphosphate (CPP) intermediate, which contains the core bicyclic decalin structure. nih.govinteresjournals.org

The immense structural diversity within the LRD family arises from several key factors:

Stereochemistry of the CPP Intermediate : The initial class II cyclase can produce different stereoisomers of CPP, such as normal-CPP, syn-CPP, or ent-CPP. nih.govnih.goviastate.edu This stereochemistry strictly channels the subsequent reactions, leading to distinct classes of diterpenoids. chinesechemsoc.org For instance, stemaranes arise from syn-CPP, while gibberellins (B7789140) are derived from ent-CPP. nih.goviastate.edu

Class I Diterpene Synthase Action : The subsequent class I synthase can catalyze a wide array of cyclizations and rearrangements (e.g., hydride shifts, bond migrations) from the CPP intermediate, generating a multitude of hydrocarbon skeletons like pimarane, kaurane, abietane, and stemarane. chinesechemsoc.orgnih.gov

Post-Cyclization Modifications : After the basic skeleton is formed, it can be extensively modified by tailoring enzymes, primarily cytochrome P450s (CYPs), which introduce oxygenated functional groups (hydroxyls, ketones, etc.) at various positions, further diversifying the final products. interesjournals.orgbiorxiv.orgjmb.or.kr

The stemarane skeleton is closely related to other tetracyclic LRDs, such as stemodanes and aphidicolanes, sharing a common biogenetic pathway up to the bicyclo[2.2.2]octane intermediate. nih.govuniroma1.it This biosynthetic link underscores the modular and evolutionarily related nature of diterpenoid synthesis in plants and fungi. nih.govbiorxiv.org

Chemical Modification and Derivative Studies of + 18 Deoxystemarin

Synthesis of Synthetic Analogs and Structural Variants of (+)-18-Deoxystemarin

The total synthesis of this compound and its structural analogs has been successfully achieved, providing a renewable source of the compound and pathways to novel variants. nih.gov A notable synthetic approach begins from (+)-podocarpic acid, a readily available chiral starting material. researchgate.netresearchgate.net This strategy leverages the existing stereochemistry of podocarpic acid to construct the complex tetracyclic framework of the stemarane skeleton.

A key transformation in this synthetic route is a skeletal rearrangement of a 6-hydroxy-1-methyl-bicyclo[2.2.2]octan-2-one intermediate. nih.gov This rearrangement forges the characteristic 4-methylbicyclo[3.2.1]oct-3-en-6-one system, which constitutes the C and D rings of the stemarane core. nih.gov Subsequent chemical steps complete the synthesis. This approach was utilized to produce not only this compound but also its structural analog, (+)-stemar-13-ene. nih.gov The biogenesis of this compound is believed to occur via the hydration of a stemaranyl carbonium ion intermediate, a process that synthetic strategies aim to replicate. mdpi.com

| Starting Material | Key Intermediate/Reaction | Synthetic Product(s) |

| (+)-Podocarpic acid | 6-Hydroxy-1-methyl-bicyclo[2.2.2]octan-2-one → 4-methylbicyclo[3.2.1]oct-3-en-6-one skeletal rearrangement | This compound, (+)-Stemar-13-ene |

Derivatization Strategies for Enhancing Biological Profiles

Derivatization of the core stemarane skeleton represents a key strategy for potentially modulating and enhancing biological activity. While specific studies focused solely on enhancing the profile of this compound are limited, research on the closely related parent compound, (+)-stemarin, provides significant insight into derivatization approaches. Biotransformation, using whole-cell fungal cultures, has been a particularly fruitful method for generating derivatives with targeted oxidations at positions that are difficult to access through traditional chemical synthesis. researchgate.net

This strategy creates a library of hydroxylated analogs, allowing for the investigation of how the position of a single hydroxyl group can influence the molecule's properties. For example, incubating (+)-stemarin with various fungi has yielded a range of mono- and di-hydroxylated derivatives. nih.govresearchgate.net These studies serve as a blueprint for potential derivatization of this compound to explore its structure-activity relationships.

| Fungal Species | Derivative(s) Produced from (+)-Stemarin |

| Beauveria bassiana ATCC 7159 | Hydroxylated derivatives 14 and 15 |

| Aspergillus niger ATCC 9142 | Metabolites 16, 17, 18, and 19 |

| Mucor plumbeus ATCC 4740 | Metabolites (+)-22 and (+)-23 |

Preparation of Semisynthetic Derivatives

Semisynthesis provides a bridge between naturally available precursors and novel chemical entities. This approach starts with a natural product isolated in workable quantities and uses chemical or biological reactions to create new derivatives. For the stemarane family, the parent compound (+)-stemarin has been the primary subject of semisynthetic efforts through biotransformation. researchgate.net

The action of fungi on (+)-stemarin has been extensively studied, leading to the preparation of several new semisynthetic compounds. nih.gov

Beauveria bassiana converts (+)-stemarin into two derivatives (referred to as 14 and 15 in the literature). nih.gov

Aspergillus niger produces four different metabolites (16, 17, 18, 19). nih.gov

The incubation of (+)-stemarin with Mucor plumbeus results in two other hydroxylated metabolites, (+)-22 and (+)-23. nih.gov

These biotransformations introduce hydroxyl groups at various positions on the tetracyclic skeleton, demonstrating a viable method for producing a panel of semisynthetic stemarane derivatives. nih.gov Standard chemical methods, such as acylation and esterification at existing hydroxyl groups, also represent a common strategy for preparing semisynthetic derivatives of complex natural products. mdpi.combeilstein-journals.org

Mechanistic Investigations of Chemical Transformations in Stemarane Chemistry

Mechanistic Aspects of Bicyclo[2.2.2]octane to Bicyclo[3.2.1]octane Rearrangements

A cornerstone in the synthesis of the stemarane skeleton is the acid-catalyzed rearrangement of a bicyclo[2.2.2]octane intermediate into the thermodynamically more stable bicyclo[3.2.1]octane system. mdpi.com This transformation is not merely a structural conversion but a highly controlled process governed by specific stereoelectronic requirements.

The key step involves the transposition of a 6-hydroxy-bicyclo[2.2.2]octan-2-one intermediate. uniroma1.it Under acidic conditions, such as treatment with p-toluenesulfonic acid (TsOH) in refluxing toluene, an equilibrium is established between the endo and exo epimers of the alcohol. mdpi.com The rearrangement proceeds specifically through the protonated exo-hydroxy epimer. In this configuration, the protonated hydroxyl group is pseudo-axially oriented, creating an unfavorable 1,3-diaxial-like interaction that facilitates its departure as a water molecule. uniroma1.it

The departure of the leaving group (H₂O) generates a carbocation at the bridgehead. Crucially, the migration of the acyl group occurs from the side antiperiplanar to the departing leaving group. uniroma1.it This stereoelectronically favored migration leads to the formation of the bicyclo[3.2.1]octane ring system. The presence of a bridgehead methyl group further stabilizes the resulting carbocation intermediate. uniroma1.it The endo epimer, in contrast, does not undergo rearrangement because the carbonyl group at C(2) would prevent the development of a positive charge on the adjacent bridgehead carbon. uniroma1.it This mechanistic pathway ensures that only the correctly configured precursor rearranges to form the desired stemarane core. mdpi.com

| Reaction Step | Description | Key Intermediates/Conditions |

| Equilibration | Under acidic conditions, an equilibrium is established between the endo and exo epimers of the 6-hydroxy-bicyclo[2.2.2]octan-2-one. | endo and exo 6-hydroxy-bicyclo[2.2.2]octan-2-one, TsOH |

| Activation | The hydroxyl group of the exo epimer is protonated, forming a good leaving group (H₂O). | exo-epimer, Acid catalyst (e.g., TsOH) |

| Rearrangement | The leaving group departs, and the antiperiplanar acyl group migrates, leading to the formation of the bicyclo[3.2.1]octane skeleton. | Carbocation intermediate, Bicyclo[3.2.1]oct-3-en-6-one product |

Stereospecificity in Molecular Rearrangements Relevant to Stemarane Synthesis

The rearrangement of the bicyclo[2.2.2]octane system is highly stereospecific, meaning the stereochemistry of the starting material dictates the stereochemical outcome of the product. This principle is fundamental to controlling the complex three-dimensional architecture of stemarane diterpenoids. The key factor governing the reaction's course is the antiperiplanar relationship between the migrating bond and the leaving group. mdpi.com

The orientation of the leaving group on the bicyclo[2.2.2]octane ring determines which C-C bond will migrate. mdpi.com For the synthesis of the stemarane C/D rings, a specific bond migration is required to form the correct bicyclo[3.2.1]octane fusion. By strategically placing a leaving group (such as a tosylate or a protonated hydroxyl group) in a specific configuration, chemists can induce the migration of the desired antiperiplanar C-C bond. researchgate.net For example, a different orientation of the leaving group can induce the migration of a different C-C bond, potentially leading to an entirely different class of diterpenoid skeletons. mdpi.com This precise control, dictated by stereoelectronic effects, has been a central theme in the synthetic strategies developed by Wiesner and subsequent researchers for diterpene and alkaloid synthesis. mdpi.com

| Leaving Group Orientation | Migrating Bond | Outcome |

| Exo | Antiperiplanar C-C bond (Acyl group) | Formation of the desired bicyclo[3.2.1]octane system for stemaranes. uniroma1.it |

| Endo | No migration | The endo epimer does not undergo the desired rearrangement under the same conditions. uniroma1.it |

| Alternative Position/Orientation | Different antiperiplanar C-C bond | Can lead to the formation of alternative, non-stemarane skeletons. mdpi.com |

Intramolecular C-Alkylation and Subsequent Rearrangements

An alternative approach to constructing the stemarane framework involves an acid-catalyzed intramolecular C-alkylation reaction. This strategy, explored by Ghatak and co-workers, also uses the bicyclo[2.2.2]octane to bicyclo[3.2.1]octane rearrangement as a key step but forms the initial bicyclic system differently. mdpi.com

In this synthetic route, a suitably designed precursor undergoes an intramolecular C-alkylation under acidic conditions to first forge the bicyclo[2.2.2]octane intermediate. mdpi.com This cyclization is then followed by the characteristic skeletal rearrangement to yield the bicyclo[3.2.1]octane core structure of stemaranes and related stemodanes. mdpi.com This tandem process provides a powerful method for assembling the complex, bridged ring systems from less complex precursors in a highly efficient manner.

Photochemical Reactions in Diterpenoid Synthesis

Photochemical reactions have proven to be indispensable tools in the synthesis of stemarane diterpenoids, enabling the construction of key structural motifs that are challenging to form using traditional ground-state chemistry.

A classic and foundational example is the photochemical [2+2] cycloaddition of allene (B1206475) to an α,β-unsaturated ketone. uniroma1.itmdpi.com This reaction, pioneered in the context of diterpene synthesis by Wiesner and later applied by Kelly in the first total synthesis of (±)-stemarin, efficiently constructs a four-membered ring adduct. researchgate.netmdpi.comcdnsciencepub.com This photoadduct is a versatile intermediate that can be subsequently elaborated through various steps, including methylation and oxidative cleavage, to form a 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-one. mdpi.com This intermediate is the direct precursor for the pivotal skeletal rearrangement to the bicyclo[3.2.1]octane system. The photoaddition typically occurs at low temperatures under UV irradiation. mdpi.com

More recently, modern photochemical methods have been applied to the late-stage functionalization of the stemarane skeleton. For instance, a photochemical xanthylation reaction, using a blue LED light source, has been employed for the regio- and diastereoselective C-H oxygenation of the complex hydrocarbon framework. chinesechemsoc.orgchinesechemsoc.org This radical-based process allows for the targeted installation of oxygenated functional groups at positions that are chemically similar but sterically distinct, a significant challenge in such a compact and intricate molecule. chinesechemsoc.org This strategy mimics the oxidative phase of diterpenoid biosynthesis and provides efficient access to more highly oxidized members of the stemarane family. chinesechemsoc.orgchinesechemsoc.org

Computational and Theoretical Approaches in + 18 Deoxystemarin Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scirp.org This technique is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target, predicting binding affinities, and understanding the molecular basis of interaction. scirp.orgnih.gov The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. diva-portal.orgacgpubs.org

While specific molecular docking studies focused solely on (+)-18-deoxystemarin are not extensively documented in publicly available literature, research on other diterpenoids demonstrates the utility of this approach. These studies provide a framework for how this compound could be investigated. For instance, various diterpenoids have been docked against a range of protein targets implicated in diseases like cancer, diabetes, and viral infections. acgpubs.orgmdpi.comfarmaciajournal.com

In a typical study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, would be built and its energy minimized using computational chemistry software. Docking programs like AutoDock or Molegro are then used to predict the binding mode and affinity. farmaciajournal.comnih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acgpubs.org

A study on pimarane-type diterpenes as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes, found that the compounds showed binding energies ranging from -5.3 to -6.1 kcal/mol and established strong affinity with key residues in the protein's active site. acgpubs.org Similarly, a large-scale screening of 363 cembranoid diterpenes against the main protease (Mpro) of SARS-CoV-2 identified compounds with high predicted binding affinities, which were then further analyzed. mdpi.com These examples highlight how molecular docking could be applied to screen this compound against various therapeutic targets to uncover its potential pharmacological activities.

| Diterpenoid Class | Protein Target | Docking Software | Key Findings (Binding Energy/Score) | Reference |

|---|---|---|---|---|

| Pimarane-type | Protein Tyrosine Phosphatase 1B (PTP1B) | Not Specified | -5.3 to -6.1 kcal/mol | acgpubs.org |

| Cembranoid | SARS-CoV-2 Main Protease (Mpro) | Not Specified | Scores < -8.2 kcal/mol identified for potent compounds | mdpi.com |

| Cembrene | Tubulin (Colchicine binding site) | Molegro | Docking energies comparable to the native ligand, colchicine | farmaciajournal.com |

| Halimane | Mtb Mycothiol S-transferase | Not Specified | High docking scores indicating good binding potential | diva-portal.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Stemarane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trufc.br By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules. dergipark.org.trchemrxiv.org The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a predictive model. acs.org

Specific QSAR studies on a broad series of stemarane derivatives are not widely reported. However, the principles of QSAR are broadly applicable to natural product derivatives. ufc.brchemrxiv.org A QSAR study on stemarane derivatives would involve synthesizing or isolating a series of analogues of this compound with variations at different positions of the molecular scaffold. The biological activity of these compounds would be measured in a relevant assay (e.g., cytotoxicity, enzyme inhibition), and this activity data (often expressed as IC₅₀ or EC₅₀ values) would serve as the dependent variable in the model. chemrxiv.org

A multitude of molecular descriptors would be calculated for each derivative. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters) descriptors. dergipark.org.tr Using regression analysis or machine learning methods, a QSAR equation is generated that links a selection of these descriptors to the observed biological activity. acs.org For instance, a study on a benzoylated stemodane derivative, which is structurally related to the stemaranes, simulated its anticancer activity and predicted an IC50 value of 14.69 µM. acs.org Such a model, once validated, could be used to predict the activity of other novel stemarane derivatives before committing to their synthesis.

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Describes the basic composition and count of atoms and functional groups. |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Quantifies molecular shape and branching based on the 2D graph representation of the molecule. |

| Geometric (3D) | Molecular surface area, Molecular volume, Steric parameters | Describes the 3D size and shape of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Relates to the electron distribution and reactivity of the molecule. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Measures the lipophilicity of the molecule, affecting membrane permeability and binding. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. This technique is invaluable for understanding the physical basis of the structure and function of biomolecules. In the context of ligand-target interactions identified through docking, MD simulations are used to assess the stability of the protein-ligand complex, observe conformational changes, and refine binding affinity calculations. mdpi.com

While no specific MD simulations of this compound have been published, studies on other diterpenoids illustrate the powerful insights this method can provide. diva-portal.orgmdpi.com An MD simulation begins with the docked complex of the ligand and its protein target. The system is solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces on every atom and integrates Newton's equations of motion over a series of short time steps, generating a trajectory of the system's evolution.

Analysis of the MD trajectory can reveal:

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over time. A stable RMSD suggests the ligand remains securely in the binding pocket. mdpi.com

Flexibility of the Protein: The root-mean-square fluctuation (RMSF) of individual amino acid residues indicates which parts of the protein are flexible or rigid upon ligand binding.

Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the trajectory to calculate a more accurate estimation of the binding free energy than docking scores alone. mdpi.com

For example, a 100 ns MD simulation of cembranoid diterpenes bound to the SARS-CoV-2 main protease confirmed the stability of the docked complexes and provided refined binding energy values. mdpi.com Another study used MD simulations to explore the permeability of diterpenes like abietic acid and sclareol (B1681606) through model cell membranes, suggesting they can pass through without a dedicated transport protein. Such an approach could be used to study the stability of this compound in a protein active site or its ability to cross biological membranes.

| Diterpenoid/System | Simulation Software | Force Field | Simulation Length | Key Analysis | Reference |

|---|---|---|---|---|---|

| Cembranoid Diterpenes with Mpro | Not Specified | Not Specified | 10 ns to 100 ns | RMSD, MM/GBSA Binding Energy | mdpi.com |

| Leubethanol, Abietic Acid in Membranes | NAMD | CHARMM36, CGenFF | Not Specified | Permeability Coefficient, Free Energy Profile | |

| Halimane Diterpenoids with Mtb Enzymes | Not Specified | Not Specified | Not Specified | RMSD, Kinetic Stability | diva-portal.org |

| Cassane Diterpenoids with Immune Targets | Not Specified | Not Specified | Not Specified | RMSF, Interaction Fractions |

Quantum Chemistry Investigations of Reaction Mechanisms

Quantum chemistry calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. These methods can model the electronic structure of molecules and calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. This is especially valuable in complex organic syntheses, where it can explain observed stereoselectivity, predict the feasibility of a proposed reaction step, or even discover new synthetic routes. ufc.br

The total synthesis of this compound has been achieved, with a key step involving the skeletal rearrangement of a bicyclo[2.2.2]octanone intermediate to form the core bicyclo[3.2.1]octane system of the stemarane skeleton. diva-portal.org While specific quantum chemical studies on this particular transformation in the context of the this compound synthesis are not detailed in the literature, the methodology is well-suited for such an investigation.

A computational study of this rearrangement would involve:

Structure Optimization: Calculating the lowest energy 3D structures of the reactant (the bicyclo[2.2.2]octanone precursor), the product (the bicyclo[3.2.1]octane core), and any intermediates.

Transition State Searching: Locating the transition state structure connecting the reactant and product. This is the highest energy point along the reaction coordinate.

Reaction Path Following: Using an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state correctly connects the desired reactant and product.

These calculations, often performed with software packages like Gaussian, can provide fundamental insights into why the reaction proceeds with a specific regio- and diastereoselectivity, knowledge that is critical for optimizing reaction conditions and designing new synthetic strategies. farmaciajournal.com

Emerging Research Frontiers and Prospects for + 18 Deoxystemarin

Innovations in Stereoselective Synthetic Methodologies

The complex, three-dimensional architecture of the stemarane skeleton presents a considerable challenge for synthetic organic chemists. chinesechemsoc.orgchinesechemsoc.org The development of stereoselective methods to construct the characteristic bicyclo[2.2.2]octane C/D ring system is crucial for accessing these molecules. mdpi.comacs.org Recent innovations have moved beyond classical approaches to provide more efficient and versatile routes.

A key problem in the synthesis is controlling the diastereoselectivity during the formation of the C/D ring system. acs.org One innovative approach involves a "divergent ring-formation strategy," which allows for the construction of two distinct tetracyclic frameworks (stemarene and the related betaerene) from a common intermediate. chinesechemsoc.org This strategy, combined with late-stage C-H functionalization, offers a unified pathway to several members of this natural product family. chinesechemsoc.orgchinesechemsoc.org For instance, the total synthesis of (+)-18-Deoxystemarin has been achieved through a nucleophilic addition of methyl lithium (MeLi) to a tetracyclic ketone intermediate, yielding the final product as a single diastereomer. chinesechemsoc.orgchinesechemsoc.org

Another significant advancement is the development of "fourth generation methods" for the diastereoselective total synthesis of (+)-13-stemarene, which serves as a direct precursor to this compound, constituting its formal total synthesis. acs.org This method successfully addresses the challenge of creating the desired stereochemistry at the C(13) position. mdpi.com These modern synthetic endeavors are critical for producing sufficient quantities of this compound and its analogues for further biological investigation. amazon.com

| Synthetic Strategy | Key Features | Target Compound(s) | Reference(s) |

| Divergent Ring-Formation & Late-Stage C-H Functionalization | Unified, protecting-group-free approach from a common intermediate. Creates diastereoisomeric bridged bicycles. | This compound, (+)-Stemar-13-ene, (+)-2-Oxostemar-13-ene | chinesechemsoc.orgchinesechemsoc.org |

| Fourth Generation Diastereoselective Synthesis | Solves the diastereoselective construction of the C/D ring system from a bicyclo[2.2.2]octane intermediate. | (+)-13-Stemarene (formal synthesis of this compound) | acs.org |

| Bioinspired Two-Phase Strategy | Merges a divergent ring reorganization strategy with diverse late-stage C-H functionalizations. | This compound, (+)-Stemar-13-ene | chinesechemsoc.org |

Discovery of Novel Pharmacological Targets for Stemarane Diterpenoids

The pharmacological profile of the stemarane diterpenoid class is not yet extensively explored. Research indicates that for most pure, isolated stemarane compounds, including this compound, the biological activity has not been thoroughly evaluated. mdpi.com Much of the bioactivity reported in the literature is attributed to crude extracts of plants like Stemodia maritima, which contain a mixture of metabolites, or to the closely related stemodane class of diterpenoids. mdpi.commdpi.com

However, the broader family of labdane-related diterpenoids, to which stemaranes belong, exhibits a wide range of biological activities, including antiviral, antitumor, antifungal, and anti-inflammatory effects, suggesting potential avenues for future research. chinesechemsoc.orgnih.govresearchgate.net For example, (+)-oryzalexin S, a stemarane-type diterpene phytoalexin found in rice, is a notable exception with known bioactive properties. mdpi.com The structurally related stemodane diterpenoids have shown activities such as antiviral effects and cytotoxicity against some cancer cell lines. mdpi.com

The discovery of specific molecular targets for this compound and other stemaranes remains a key objective. Future research will likely focus on screening these pure compounds against various cell lines and protein targets to uncover their pharmacological potential, moving beyond the preliminary studies on plant extracts. nih.govnih.gov

Integration of Cheminformatics and High-Throughput Screening in Research

Modern drug discovery heavily relies on the integration of cheminformatics and high-throughput screening (HTS) to accelerate the identification of lead compounds. ncsu.edunih.gov These technologies are becoming increasingly relevant for the study of complex natural products like diterpenoids. nih.gov

Cheminformatics involves the use of computational methods to analyze and predict the properties of molecules. ncsu.edu For diterpenoids, in silico studies can be used to predict binding patterns to bacterial proteins, shedding light on potential mechanisms of action. nih.govekb.eg Virtual screening of large compound libraries against known protein targets can help prioritize which natural products should be pursued for further experimental testing, saving significant time and resources. ncsu.eduresearchgate.net

High-throughput screening allows for the rapid testing of thousands of compounds for a specific biological effect. ncsu.edu In the context of diterpenoids, analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) enable the rapid screening and identification of these compounds in complex extracts. nih.gov While the specific application of large-scale HTS campaigns and advanced cheminformatic analyses to the stemarane class is still in its early stages, these tools represent a powerful frontier for systematically exploring their bioactivity and identifying novel pharmacological leads. nih.govresearchgate.net

Exploration of Metabolites and Biotransformations of Stemarane Diterpenoids

Biotransformation, the use of microorganisms or enzymes to chemically modify a compound, is a powerful tool for generating novel analogues of natural products that may possess enhanced or different biological activities. mdpi.comcore.ac.uk Extensive work has been carried out on the biotransformation of stemarane and stemodane diterpenoids, particularly using fungal cultures. mdpi.commdpi.com

Studies on (+)-stemarin, a compound structurally very similar to this compound, have shown that various fungi can introduce hydroxyl groups at different positions on the stemarane skeleton. mdpi.com For example:

Mucor plumbeus converts (+)-stemarin into two new hydroxylated metabolites. mdpi.comcore.ac.uk

Beauveria bassiana transforms (+)-stemarin into other derivatives. mdpi.com

Aspergillus niger is capable of converting (+)-stemarin into four different metabolites. mdpi.comresearchgate.net

These microbial transformations demonstrate a method for creating a library of new stemarane derivatives that would be difficult to access through traditional chemical synthesis. mdpi.com The resulting hydroxylated compounds can then be evaluated for biological activity. This approach mimics mammalian metabolism and is considered an eco-friendly "Green Chemistry" method for drug discovery. core.ac.uk The exploration of the metabolites of this compound itself, through both in vivo studies and microbial biotransformation, remains a promising area for future research.

| Microorganism | Substrate | Transformation Type | Resulting Metabolites | Reference(s) |

| Mucor plumbeus ATCC 4740 | (+)-Stemarin | Hydroxylation | (+)-8,13,19-trihydroxystemarane, (+)-2α,13,19-trihydroxystemarane | mdpi.com |

| Beauveria bassiana ATCC 7159 | (+)-Stemarin | Not specified | Two new metabolites (14 and 15) | mdpi.comresearchgate.net |

| Aspergillus niger ATCC 9142 | (+)-Stemarin | Not specified | Four new metabolites (16, 17, 18, 19) | mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What standard analytical techniques are recommended for characterizing the purity and structural identity of (+)-18-Deoxystemarin?

- Methodological Answer : The structural elucidation of this compound requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR analyses confirm stereochemistry and connectivity .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment via reverse-phase HPLC with UV detection (≥95% purity threshold) .

- X-ray Crystallography : Definitive proof of absolute configuration, if single crystals are obtainable .

- Data Table :

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR | Structural confirmation | Solvent selection, resonance assignment |

| HPLC | Purity validation | Column type, mobile phase gradient |

| X-ray | Stereochemical resolution | Crystal quality, diffraction resolution |

Q. How should researchers design a baseline bioactivity assay for this compound to ensure reproducibility?

- Methodological Answer :

- Positive/Negative Controls : Include known agonists/inhibitors relevant to the target pathway (e.g., kinase inhibitors for enzymatic assays) .

- Dose-Response Curves : Use ≥3 biological replicates with logarithmic concentration ranges (e.g., 1 nM–100 µM) to calculate IC50/EC50 values .

- Assay Validation : Confirm reproducibility via inter-day and inter-operator variability tests (<10% CV) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time, solvent used) to identify variables influencing outcomes .

- Meta-Analysis : Statistically aggregate data using tools like RevMan to quantify heterogeneity (I² statistic) and adjust for publication bias .

- Experimental Replication : Reproduce conflicting studies under standardized conditions to isolate confounding factors .

- Example Workflow :

Literature Review → Variable Isolation → Controlled Replication → Data Reconciliation

Q. What strategies mitigate stereochemical challenges during the total synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to control asymmetric centers .

- Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Sharpless epoxidation) .

- Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry at each synthetic step .

- Common Pitfalls :

| Issue | Solution |

|---|---|

| Racemization | Low-temperature reactions, inert atmospheres |

| Byproduct formation | Column chromatography optimization |

Q. How to design a study investigating this compound’s mechanism of action while avoiding oversimplification?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to map signaling pathways .

- Knockout/RNAi Models : Validate target engagement using CRISPR-Cas9 gene-edited cell lines .

- Dose-Time Dependency : Assess temporal effects (e.g., 24h vs. 48h exposure) to distinguish primary vs. secondary targets .

- Data Interpretation Framework :

Hypothesis → Multi-parametric Data Collection → Network Analysis → Mechanistic Modeling

Reproducibility and Ethics

Q. What documentation standards are critical for ensuring the reproducibility of this compound-related experiments?

- Methodological Answer :

- Detailed Supplemental Data : Provide raw NMR spectra, HPLC chromatograms, and crystallographic CIF files .

- Stepwise Protocols : Document synthetic procedures, including exact reagent grades and equipment models .

- Ethical Data Reporting : Avoid selective data exclusion; disclose all outliers and statistical adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.